

In-Depth Technical Guide: Binding Affinity of BI-2865 for KRAS G13D

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of **BI-2865**, a non-covalent pan-KRAS inhibitor, with a specific focus on its interaction with the KRAS G13D mutant. The information presented herein is intended to support further research and drug development efforts targeting KRAS-driven malignancies.

Quantitative Binding Affinity Data

BI-2865 exhibits high-affinity binding to various KRAS mutants, including KRAS G13D. The dissociation constant (Kd) is a key metric for quantifying the strength of this interaction, with a lower Kd value indicating a stronger binding affinity. The binding affinities of **BI-2865** for wild-type (WT) KRAS and several common mutants are summarized in the table below. This data was determined by Isothermal Titration Calorimetry (ITC).

KRAS Variant	Dissociation Constant (Kd) (nM)
KRAS G13D	4.3[1][2][3][4]
KRAS G12C	4.5[1][2][3][4]
KRAS WT	6.9[1][2][3][4]
KRAS G12V	26[1][2][3][4]
KRAS G12D	32[1][2][3][4]



In addition to direct binding affinity, the half-maximal inhibitory concentration (IC50) provides a measure of the functional potency of an inhibitor. **BI-2865** has been shown to inhibit the proliferation of BaF3 cells expressing various KRAS mutants with a mean IC50 of approximately 140 nM.[1][3][4][5]

Mechanism of Action

BI-2865 is a non-covalent inhibitor that selectively binds to the inactive, GDP-bound state of KRAS.[5][6] By binding to this conformation, **BI-2865** prevents the exchange of GDP for GTP, a critical step in KRAS activation. This mechanism effectively locks KRAS in its "off" state, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[4][7] The selectivity of **BI-2865** for KRAS over other RAS isoforms, such as HRAS and NRAS, is attributed to its interaction with a specific residue within the switch II binding pocket (His95) that is unique to KRAS.[8]

Experimental Protocols

While specific, detailed experimental protocols for the determination of **BI-2865** binding affinity are not publicly available in full, the following outlines the general principles of the methodologies likely employed.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to measure the heat changes that occur upon the binding of a ligand (BI-2865) to a macromolecule (KRAS G13D).

General Protocol:

- Sample Preparation:
 - Recombinant KRAS G13D protein is purified and dialyzed into a specific buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4).
 - **BI-2865** is dissolved in the same buffer to the desired concentration.
- ITC Experiment:
 - The KRAS G13D protein solution is placed in the sample cell of the ITC instrument.



- The **BI-2865** solution is loaded into the injection syringe.
- A series of small, precise injections of BI-2865 into the protein solution is performed.
- The heat released or absorbed during each injection is measured.
- Data Analysis:
 - The resulting thermogram is analyzed to determine the binding stoichiometry (n), enthalpy change (ΔH), and the dissociation constant (Kd).

Cell Proliferation Assay (e.g., MTS/MTT Assay)

This assay is used to determine the effect of an inhibitor on the viability and proliferation of cancer cells.

General Protocol:

- · Cell Culture:
 - BaF3 cells engineered to express KRAS G13D are cultured in appropriate media supplemented with growth factors.
- Treatment:
 - Cells are seeded in 96-well plates and treated with a range of concentrations of BI-2865.
- Incubation:
 - The plates are incubated for a specified period (e.g., 72 hours).
- Viability Measurement:
 - A reagent such as MTS or MTT is added to the wells. This reagent is converted into a colored formazan product by metabolically active cells.
 - The absorbance of the formazan product is measured using a plate reader.
- Data Analysis:

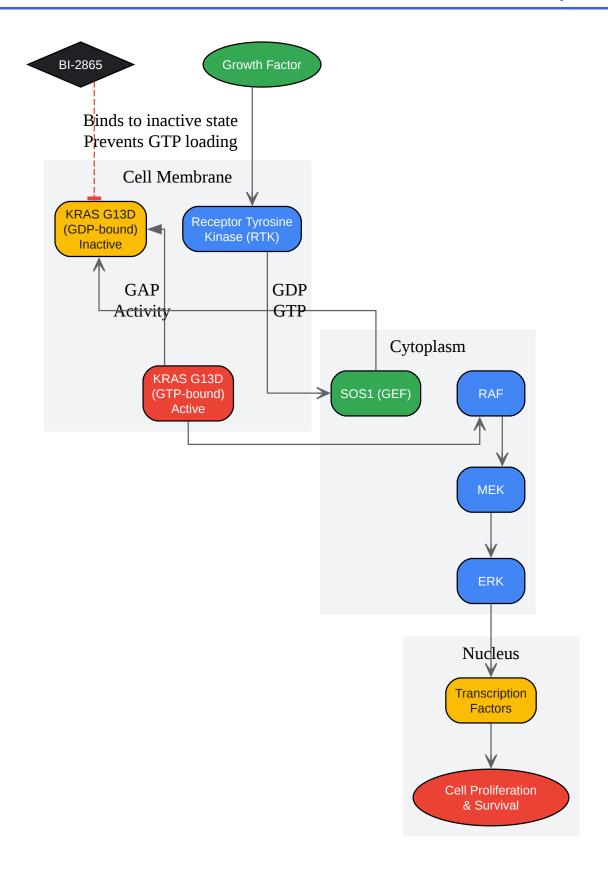


- The absorbance values are used to calculate the percentage of cell viability relative to untreated controls.
- The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The binding of **BI-2865** to KRAS G13D inhibits downstream signaling through the MAPK pathway. The following diagrams illustrate the canonical KRAS signaling pathway and a typical experimental workflow for evaluating the efficacy of a KRAS inhibitor.

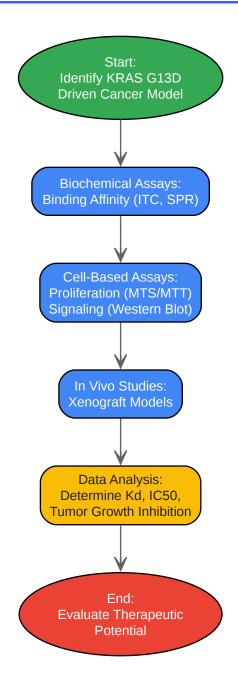




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Caption: KRAS G13D Signaling Pathway Inhibition by BI-2865.





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Caption: Workflow for Evaluating a KRAS G13D Inhibitor.

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